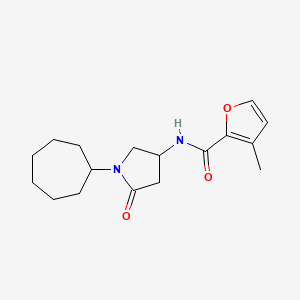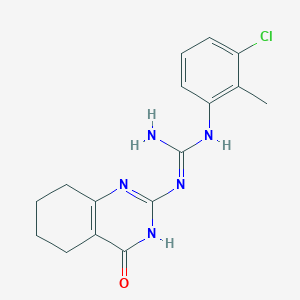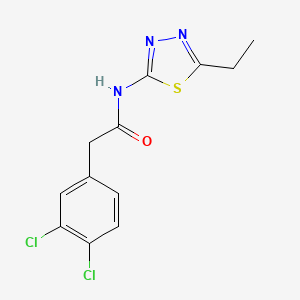![molecular formula C12H17N3O2S B6121363 2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6121363.png)
2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TPU-0033, and it belongs to the class of compounds known as prolyl oligopeptidase inhibitors.
Wirkmechanismus
The mechanism of action of TPU-0033 involves the inhibition of prolyl oligopeptidase, an enzyme that is involved in the breakdown of neuropeptides. By inhibiting this enzyme, TPU-0033 increases the levels of neuropeptides in the brain, which can lead to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that TPU-0033 has several biochemical and physiological effects. It has been found to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. TPU-0033 has also been shown to reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TPU-0033 in lab experiments is its specificity for prolyl oligopeptidase. This specificity allows researchers to study the effects of inhibiting this enzyme without affecting other enzymes or biochemical pathways. However, one of the limitations of using TPU-0033 is its relatively short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on TPU-0033. One area of research is the development of more potent and selective prolyl oligopeptidase inhibitors. Another area of research is the investigation of the potential therapeutic applications of TPU-0033 in other neurodegenerative and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects of TPU-0033 on cognitive function and inflammation.
Conclusion
In conclusion, TPU-0033 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of prolyl oligopeptidase, and it has been found to improve memory and cognitive function while reducing inflammation. While there are some limitations to using TPU-0033 in lab experiments, there are several future directions for research that can further our understanding of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of TPU-0033 involves the reaction of 2-(2-oxo-1-pyrrolidinyl)acetic acid with thioacetic acid, followed by the reaction of the resulting compound with 2-bromoethylamine hydrobromide. The final product is obtained by reacting the intermediate compound with propanoic acid chloride.
Wissenschaftliche Forschungsanwendungen
TPU-0033 has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been found to be effective in the treatment of various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. TPU-0033 has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-9(15-7-2-3-11(15)16)12(17)14-5-4-10-13-6-8-18-10/h6,8-9H,2-5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPFQUAXDRRTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=NC=CS1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121284.png)
![ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6121287.png)

![1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6121297.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-thienyl)propanamide](/img/structure/B6121302.png)


![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6121325.png)
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6121337.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B6121358.png)
![2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6121369.png)